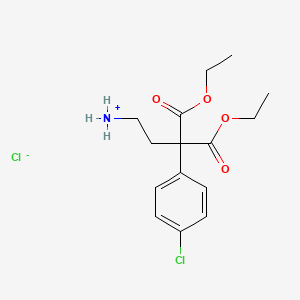
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is an organosilicon compound with the molecular formula C10H20O5Si. It is a methacrylate ester that contains a trimethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 1-methyl-2-(trimethoxysilyl)ethanol. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and scalability. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked compounds.
Polymerization: Polymers with methacrylate backbones.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Employed in the synthesis of hybrid polymers with enhanced mechanical and thermal properties.
Biology and Medicine: Utilized in the development of biocompatible coatings and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and surface treatments.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(trimethoxysilyl)ethyl methacrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The methacrylate group can polymerize to form a robust polymer network, providing mechanical strength and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethoxysilyl)ethyl methacrylate
- Methacrylic acid, ethyl ester
- 2-Propenoic acid, 2-methyl-, ethyl ester
Uniqueness
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is unique due to its combination of a methacrylate ester and a trimethoxysilyl group. This dual functionality allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its ability to undergo both hydrolysis and polymerization reactions makes it highly versatile in various applications .
Eigenschaften
CAS-Nummer |
51749-70-3 |
|---|---|
Molekularformel |
C10H20O5Si |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H20O5Si/c1-8(2)10(11)15-9(3)7-16(12-4,13-5)14-6/h9H,1,7H2,2-6H3 |
InChI-Schlüssel |
XTVNGRMJOGNDOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](OC)(OC)OC)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)




![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)



![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

